Diisopropylammonium dichloroacetate (DIPA-DCA), CAS 660-27-5, is the stable diisopropylamine salt of dichloroacetic acid. Widely utilized as a specific pyruvate dehydrogenase kinase (PDK) inhibitor and metabolic modulator, it plays a critical role in shifting cellular metabolism from glycolysis to oxidative phosphorylation. For industrial and scientific buyers, DIPA-DCA offers a distinct advantage over the free acid by presenting as a stable, processable crystalline powder (melting point 119-121°C) that simplifies handling, formulation, and assay preparation . Its unique organic counterion profile also modifies its in vivo tolerability, making it a highly sought-after reagent for advanced metabolic and oncological research [1].
Procurement of generic dichloroacetic acid (DCA) or its common sodium salt (NaDCA) is often inadequate for advanced applications due to handling hazards and dose-limiting toxicities. The free acid is a highly corrosive liquid, presenting significant safety and processability challenges during manufacturing and scale-up . While NaDCA is a solid, its use in long-term in vivo models is frequently confounded by symptomatic peripheral neuropathy, a well-documented adverse reaction[1]. Substituting DIPA-DCA resolves these issues: the diisopropylammonium counterion yields a stable, easy-to-handle solid while simultaneously eliminating the specific neurotoxic side effects associated with the sodium salt, ensuring reliable metabolic modulation without compromising subject viability or formulation safety [1].
Sodium dichloroacetate (NaDCA) is the standard benchmark for PDK inhibition but is severely limited by dose-dependent peripheral neuropathy in vivo. Diisopropylammonium dichloroacetate (DIPA-DCA) circumvents this toxicity, allowing for sustained oral dosing (e.g., 50 mg/kg twice daily) in murine models without the neurotoxic adverse events associated with NaDCA administration [1].
| Evidence Dimension | In vivo dose-limiting neurotoxicity |
| Target Compound Data | Tolerated at 50 mg/kg (b.i.d.) without symptomatic neuropathy |
| Comparator Or Baseline | Sodium Dichloroacetate (NaDCA) (Induces peripheral neuropathy at therapeutic doses) |
| Quantified Difference | Elimination of dose-limiting neuropathic adverse events |
| Conditions | Murine in vivo metabolic disorder models |
Procurement of DIPA-DCA over NaDCA is critical for long-term in vivo studies where neurotoxicity would confound metabolic or survival endpoints.
DIPA-DCA presents as a stable crystalline powder with a defined melting point of 119-121°C . While dichloroacetic acid is a highly corrosive liquid that complicates handling and formulation, the diisopropylammonium salt provides a solid, processable form that maintains the active dichloroacetate moiety while drastically improving safety and ease of use in laboratory and industrial settings .
| Evidence Dimension | Physical state and handling safety |
| Target Compound Data | Solid crystalline powder (MP: 119-121°C) |
| Comparator Or Baseline | Dichloroacetic acid (Corrosive liquid) |
| Quantified Difference | Elimination of liquid corrosivity; standard solid-state handling |
| Conditions | Standard laboratory storage and formulation conditions |
Procuring the diisopropylammonium salt drastically reduces handling hazards and simplifies solid-dose formulation compared to the free acid.
When used in combination therapies (e.g., with fenbendazole), DIPA-DCA effectively inhibits glucose uptake and lactate production. Assays demonstrate that a combination of 5 mM DIPA-DCA and 1 μM fenbendazole significantly reduces lactate generation and promotes apoptosis in A549 lung cancer cells compared to baseline monotherapy [1]. The diisopropylammonium salt form facilitates effective intracellular accumulation and synergistic efficacy.
| Evidence Dimension | Lactate generation and glucose uptake inhibition |
| Target Compound Data | Significant reduction at 5 mM (with 1 μM FZ) |
| Comparator Or Baseline | Baseline monotherapy (FZ or DADA alone) |
| Quantified Difference | Synergistic reduction in 2-DG absorption and lactate production |
| Conditions | A549 cell line assay (48 h treatment) |
Buyers targeting tumor metabolism or synergistic screening assays should select DIPA-DCA for its validated efficacy in modulating the Warburg effect at achievable concentrations.
DIPA-DCA demonstrates versatile solubility, being soluble in water and methanol, and slightly soluble in DMSO . This profile allows for flexible stock solution preparation (e.g., 10 mM in DMSO or aqueous buffers) for in vitro assays, distinguishing it from highly lipophilic analogs that require harsh surfactants for dissolution.
| Evidence Dimension | Stock solution preparation |
| Target Compound Data | Soluble in water, methanol, and DMSO (up to 10 mM stock) |
| Comparator Or Baseline | Highly lipophilic metabolic inhibitors |
| Quantified Difference | Enables surfactant-free aqueous or low-DMSO assay dosing |
| Conditions | In vitro biochemical assay preparation |
This solubility profile ensures reproducible dosing in cell culture media without the confounding toxicity of high-concentration organic solvents.
DIPA-DCA is the right choice over NaDCA for long-term murine models studying PDK4 inhibition, severe influenza, or metabolic syndrome, as it avoids the confounding variable of peripheral neuropathy while successfully restoring PDH activity and ATP levels [1].
For industrial scale-up and laboratory reagent preparation, the stable crystalline diisopropylammonium salt is preferred over the highly corrosive dichloroacetic acid, ensuring manufacturing safety and precise gravimetric dosing .
DIPA-DCA is highly suited for in vitro assays targeting the Warburg effect. Its ability to synergistically reduce lactate production and induce apoptosis when combined with agents like fenbendazole makes it an ideal compound for metabolic oncology screening [2].
Irritant